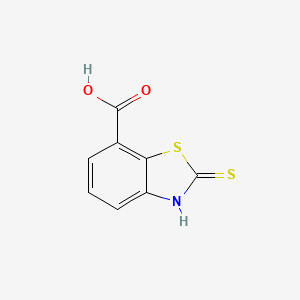

7-Carboxy-2-mercaptobenzothiazole

Description

Overview of Benzothiazole (B30560) Chemistry and Derivatization

Benzothiazoles are a class of bicyclic heterocyclic compounds that have been the subject of extensive research due to their wide range of biological and industrial applications. nih.govnih.govresearchgate.netconsensus.app The benzothiazole scaffold can be readily modified at various positions, allowing for the synthesis of a vast library of derivatives with tailored properties. nih.gov

Common derivatization strategies include electrophilic substitution on the benzene (B151609) ring and nucleophilic substitution at the 2-position of the thiazole (B1198619) ring. wikipedia.org The presence of the mercapto group in 2-mercaptobenzothiazole (B37678) provides a reactive handle for a variety of chemical transformations, including alkylation, acylation, and oxidation, leading to the formation of thioethers, thioesters, and disulfides, respectively. wikipedia.org Furthermore, the synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenols with carboxylic acids, aldehydes, or other carbonyl-containing compounds. researchgate.netclockss.orgmdpi.com

Historical Context of 2-Mercaptobenzothiazole and Carboxylated Benzothiazole Derivatives

The parent compound, 2-mercaptobenzothiazole (MBT), has a rich history dating back to its discovery by A. W. Hoffmann. wikipedia.org It gained industrial prominence in the early 20th century as a highly effective vulcanization accelerator for rubber, a role it continues to play today. wikipedia.orgwho.int This application spurred significant research into its synthesis and properties. The industrial production of MBT is typically achieved through the high-temperature reaction of aniline (B41778), carbon disulfide, and sulfur. wikipedia.orgwho.int

The introduction of a carboxylic acid group onto the benzothiazole ring, creating carboxylated derivatives, represents a significant modification that can impart new functionalities. While specific historical data on the synthesis and application of 7-Carboxy-2-mercaptobenzothiazole is not extensively documented in readily available literature, the synthesis of other carboxylated benzothiazole derivatives has been explored. For instance, methods for the preparation of benzothiazolylthio-carboxylic acids have been patented, indicating an interest in these compounds for various applications.

Academic Relevance of this compound within Heterocyclic Systems Research

While direct and extensive research on this compound is limited, its academic relevance can be inferred from the known applications and research trends of related benzothiazole derivatives. The presence of both a carboxylic acid and a mercapto group suggests several potential areas of investigation within heterocyclic systems research.

The carboxylic acid moiety can serve as a key functional group for the synthesis of more complex molecules, such as polymers, esters, and amides. This opens up possibilities for its use as a monomer in polymerization reactions or as a building block in the synthesis of novel organic materials. The mercapto group, with its known coordination properties, could enable the use of this compound as a ligand for the formation of metal complexes with potential catalytic or biological activities.

Furthermore, the benzothiazole core itself is a well-established pharmacophore, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.govresearchgate.netconsensus.app The introduction of a carboxy group could modulate these biological activities or introduce new therapeutic properties, making this compound a target for medicinal chemistry research. The study of its unique electronic and structural properties could also provide valuable insights into the structure-activity relationships of benzothiazole-based systems.

Interactive Data Table: Properties of 2-Mercaptobenzothiazole

As a reference, the following table outlines the key properties of the parent compound, 2-mercaptobenzothiazole.

| Property | Value |

| Chemical Formula | C₇H₅NS₂ |

| Molar Mass | 167.25 g/mol |

| Appearance | Pale yellow to tan crystalline powder who.int |

| Melting Point | 177–181 °C (351–358 °F; 450–454 K) wikipedia.org |

| Odor | Disagreeable who.int |

Propriétés

Numéro CAS |

89898-75-9 |

|---|---|

Formule moléculaire |

C8H5NO2S2 |

Poids moléculaire |

211.3 g/mol |

Nom IUPAC |

2-sulfanylidene-3H-1,3-benzothiazole-7-carboxylic acid |

InChI |

InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) |

Clé InChI |

QKZCJCIRGUQTJA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)NC(=S)S2)C(=O)O |

SMILES canonique |

C1=CC(=C2C(=C1)NC(=S)S2)C(=O)O |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Transformations of 7 Carboxy 2 Mercaptobenzothiazole

Tautomerism and Isomerism in the Mercaptobenzothiazole Moiety

The 2-mercaptobenzothiazole (B37678) core of the molecule exhibits a fascinating tautomeric equilibrium between a thiol form and a thione form. wikipedia.orgmst.dk This dynamic process is central to understanding its chemical properties and interactions.

Theoretical and Experimental Elucidation of Thione-Thiol Tautomeric Forms

Theoretical and experimental studies have provided significant insights into the tautomeric equilibrium of mercaptobenzothiazole derivatives. While the name "mercaptobenzothiazole" implies the presence of a thiol (-SH) group, substantial evidence from various analytical techniques points towards the predominance of the thione tautomer in different phases. wikipedia.orgresearchgate.net

Theoretical Calculations:

Density functional theory (DFT) calculations have been employed to investigate the relative stabilities of the thione and thiol tautomers. researchgate.net These computational studies consistently indicate that the thione form is energetically more favorable than the thiol form. wikipedia.orgresearchgate.net Theoretical models suggest that the thione tautomer is more stable by approximately 39 kJ/mol. wikipedia.org The formation of a hydrogen-bonded dimer of the thione further enhances its stability. wikipedia.org

Experimental Evidence:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra of 2-mercaptobenzothiazole show a characteristic peak for the thioketo C=S group, providing strong evidence for the thione structure in solution. researchgate.net The resonance expected for a C-SH group of the thiol tautomer is typically not observed. wikipedia.orgresearchgate.net

X-ray Crystallography: In the solid state, X-ray diffraction studies have confirmed that the molecule exists predominantly in the thione form, with the hydrogen atom located on the nitrogen atom of the thiazole (B1198619) ring. researchgate.net

Vapor Phase Analysis: Investigations into the vapor phase of 2-mercaptobenzothiazole have also indicated that the thione form is the dominant species. researchgate.net

The preference for the thione tautomer is a critical factor in the reactivity of 7-Carboxy-2-mercaptobenzothiazole, influencing its interactions and chemical transformations.

Acid-Base Properties and Protonation Equilibria of this compound

Impact of Carboxyl and Thiol/Thione Functionalities on Acidity Constants

The acidity of this compound is characterized by the pKa values of its ionizable protons. The carboxylic acid group (-COOH) is inherently acidic and will readily deprotonate to form a carboxylate anion (-COO⁻). The thiol/thione group also possesses acidic properties.

For the parent compound, 2-mercaptobenzothiazole, the pKa value is reported to be around 7.03 in an aqueous buffer solution. mst.dkwho.int This value reflects the equilibrium between the protonated and deprotonated forms of the thione/thiol group. The addition of a carboxyl group at the 7-position is expected to influence this acidity through electronic effects.

The Hammett equation can be used to correlate the pKa values of substituted aromatic acids. mdpi.com The electron-withdrawing nature of the carboxyl group would likely decrease the pKa of the thiol/thione group, making it a stronger acid. Conversely, the thiazole ring system will affect the acidity of the carboxylic acid group.

pH-Dependent Speciation and Stability in Aqueous Media

The speciation of this compound in aqueous solutions is highly dependent on the pH. At different pH values, the molecule can exist in various protonated and deprotonated forms.

Low pH: In strongly acidic conditions, both the carboxylic acid and the thione/thiol group will be fully protonated.

Intermediate pH: As the pH increases, the carboxylic acid group, being the stronger acid, will deprotonate first. In the pH range between the pKa of the carboxyl group and the pKa of the thiol/thione group, the molecule will exist predominantly as a zwitterion or a monoanion.

High pH: At alkaline pH values (greater than 7), the deprotonated thiolate form becomes the most abundant species. wikipedia.org

The stability of 2-mercaptobenzothiazole in aqueous solutions can be influenced by factors such as the presence of metal ions. mst.dk In neutral or alkaline solutions, it is relatively stable in the presence of iron ions. mst.dk However, in acidic solutions, it can be reduced to benzothiazole (B30560). mst.dk The compound is also susceptible to degradation by oxidizing agents. mst.dk

Oxidation-Reduction Chemistry of the Compound

The sulfur-containing functional groups in this compound make it susceptible to oxidation-reduction reactions. These transformations are crucial in various applications and environmental fate processes.

Oxidative Transformations Leading to Disulfides and Related Species

The thiol group of 2-mercaptobenzothiazole is readily oxidized to form a disulfide, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). wikipedia.orgresearchgate.net This oxidation can be initiated by various oxidizing agents, including hydrogen peroxide, hypochlorous acid, and iodine. researchgate.netdtic.mil The reaction is thought to proceed via the formation of a thiyl radical. dtic.mil

In the presence of certain oxidants like manganese dioxide (β-MnO₂), 2-mercaptobenzothiazole can be degraded and mineralized into sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) ions. nih.gov The kinetics of this degradation are influenced by factors such as the initial concentration of the compound, the dosage of the oxidizing agent, and the pH of the solution. nih.gov

The disulfide derivative, MBTS, can in turn be reduced back to 2-mercaptobenzothiazole by reducing agents like cysteine. researchgate.net This redox cycling is a key aspect of its chemical behavior. The formation of mixed disulfides with protein sulfhydryl groups has been proposed as a potential mechanism for its biological activity. researchgate.net

Reductive Pathways and Their Mechanistic Implications

The reductive transformation of this compound, while not extensively detailed in dedicated studies, can be largely understood by examining the reactivity of its parent compound, 2-mercaptobenzothiazole (MBT). A significant reductive pathway for MBT is its desulfurization when treated with Raney nickel. This reaction results in the cleavage of the carbon-sulfur bonds within the thiazole ring, leading to the formation of benzothiazole.

| Reactant | Reagent | Product | Reaction Type |

| 2-Mercaptobenzothiazole | Raney Nickel | Benzothiazole | Reductive Desulfurization wikipedia.org |

| This compound | Raney Nickel | 7-Carboxybenzothiazole | Reductive Desulfurization (inferred) |

Nucleophilic and Electrophilic Reactions of the Compound

The nucleophilic and electrophilic character of this compound is centered around its sulfur and nitrogen atoms, as well as the aromatic benzene (B151609) ring.

The sulfur atom in the thiol group of this compound is a primary site for nucleophilic reactions, most notably S-alkylation. This reaction proceeds readily with various alkylating agents to form the corresponding thioethers. The thiol exists in tautomeric equilibrium with the thione form, but it is the deprotonated thiolate anion, a potent nucleophile, that typically participates in these reactions. The formation of the thiolate is facilitated by the presence of a base.

For instance, the reaction of substituted 2-mercaptobenzothiazoles with chloroethyl acrylates and methacrylates in the presence of a base like sodium bicarbonate leads to the formation of S-alkylated products. mdpi.com This reaction is of significant interest for the synthesis of functional monomers for polymerization processes. mdpi.com Similarly, S-alkylation with benzyl (B1604629) halides in the presence of a base like potassium carbonate also proceeds efficiently. nih.gov

These S-alkylation reactions are generally exclusive to the sulfur atom, highlighting its high nucleophilicity compared to the nitrogen atom within the benzothiazole ring under these conditions.

| Reactant | Alkylating Agent | Base | Product Type |

| Substituted 2-mercaptobenzothiazole | 2-Chloroethyl acrylate (B77674) | Sodium Bicarbonate | 2-(Benzothiazolylthio)ethyl acrylate mdpi.com |

| Substituted 2-mercaptobenzothiazole | 2-Chloroethyl methacrylate (B99206) | Sodium Bicarbonate | 2-(Benzothiazolylthio)ethyl methacrylate mdpi.com |

| 2-Mercaptobenzothiazole | Benzyl bromide | Potassium Carbonate | 2-Benzylsulfanyl-benzothiazole nih.gov |

| 2-Mercaptobenzothiazole Sodium Salt | Benzyl halide | - | 2-Benzylsulfanyl-benzothiazole nih.gov |

The nitrogen atom in the benzothiazole ring of this compound is generally less nucleophilic than the exocyclic sulfur atom. However, it can participate in reactions, particularly under conditions that favor N-alkylation or coordination with metal centers.

While direct N-alkylation of 2-mercaptobenzothiazoles can be challenging due to the competing S-alkylation, studies on the related 2-aminobenzothiazoles demonstrate that N-alkylation is a feasible pathway. For example, 2-aminobenzothiazoles can undergo regioselective N-alkylation with benzylic alcohols. rsc.orgcapes.gov.br This suggests that with appropriate reagents and reaction conditions, the nitrogen of this compound could also be a site for substitution.

Furthermore, 2-mercaptobenzothiazole has been shown to act as a nitrogen and sulfur ligand in the formation of coordination complexes with metals like cobalt. nih.gov In these complexes, the nitrogen atom donates its lone pair of electrons to the metal center, illustrating its capacity to engage in reactions as a nucleophile. The presence of the electron-withdrawing carboxyl group at the 7-position would likely decrease the basicity and nucleophilicity of the nitrogen atom, making such reactions more challenging compared to the unsubstituted parent compound.

The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The outcome of such reactions on this compound is governed by the directing effects of the fused thiazole ring and the carboxylic acid substituent.

The benzothiazole ring system itself is considered an activating group and directs incoming electrophiles to the para position relative to the nitrogen atom (the 6-position). wikipedia.org However, the 7-carboxy group is a deactivating, meta-directing group. youtube.com Therefore, in this compound, there are competing directing effects.

The electron-withdrawing nature of the carboxyl group deactivates the aromatic ring towards electrophilic attack. The positions ortho and para to the carboxyl group (positions 6 and 8, though position 8 is part of the thiazole ring fusion) will be deactivated. The position meta to the carboxyl group is position 5. The activating effect of the benzothiazole ring directs towards position 6.

Given that the carboxyl group is a strong deactivating group, electrophilic substitution on the benzene ring of this compound is expected to be difficult. If the reaction does proceed, the substitution pattern will be a result of the interplay between these electronic effects and steric hindrance. The position least deactivated would likely be the site of substitution, though a mixture of products could be anticipated.

| Substituent on Benzene Ring | Activating/Deactivating | Directing Effect |

| Benzothiazole ring | Activating | Ortho, Para (directs to 6-position) wikipedia.org |

| Carboxylic Acid (-COOH) | Deactivating | Meta youtube.com |

Computational and Theoretical Investigations of 7 Carboxy 2 Mercaptobenzothiazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. While direct studies on 7-Carboxy-2-mercaptobenzothiazole are not available, extensive research on 2-mercaptobenzothiazole (B37678) (2-MBT) and its derivatives provides a solid foundation for understanding its behavior.

Application of Density Functional Theory (DFT) and Ab-Initio Methods

Computational studies on 2-MBT and its derivatives frequently employ Density Functional Theory (DFT) and ab-initio methods to investigate their molecular properties. The B3LYP functional, a hybrid DFT method, is commonly used in conjunction with various basis sets such as 6-31+G* and 6-311+G(d,p) for geometry optimization and vibrational frequency calculations. mdpi.comresearchgate.net These methods have been shown to provide results that are in good agreement with experimental data for molecular structure and vibrational spectra. mdpi.com

For instance, studies on 2-MBT have utilized the B3LYP/6-31G(d,p) level of theory to investigate its molecular properties and activity as a flotation collector. researchgate.net Research on other benzothiazole (B30560) derivatives has also employed the B3LYP method with the 6-311G(d,p) basis set to analyze their conformational, thermodynamic, and spectroscopic features. mdpi.com The choice of method and basis set is crucial for obtaining accurate predictions of molecular properties.

| Method | Basis Set | Application | Reference |

| DFT (B3LYP) | 6-31+G | Optimized geometry, harmonic vibrational frequency | mdpi.com |

| DFT (B3LYP) | 6-311+G(d,p) | Optimized geometry, vibrational spectra, HOMO-LUMO analysis | mdpi.com |

| DFT (B3LYP) | 6-31G(d,p) | Molecular properties, activity relationships | researchgate.net |

| Ab-initio (HF) | 6-31+G | Optimized geometry, harmonic vibrational frequency | mdpi.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable. mdpi.com

For 2-MBT and its derivatives, the HOMO and LUMO are typically delocalized over the entire molecular skeleton. acs.org In a study of various benzothiazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com The introduction of different substituents on the benzothiazole ring can significantly affect the HOMO-LUMO gap and thus the reactivity of the molecule. mdpi.com For example, electron-withdrawing groups can lower the energy gap, making the molecule more reactive. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzothiazole derivative 1 | - | - | 4.62 | mdpi.com |

| Benzothiazole derivative 2 | - | - | 4.64 | mdpi.com |

| Benzothiazole derivative 3 (with CF3) | - | - | 4.46 | mdpi.com |

| Benzothiazole derivative 4 (unsubstituted) | - | - | 4.73 | mdpi.com |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acs.orgebi.ac.uk The MESP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack. ebi.ac.uk

In studies of 2-MBT, MESP analysis has been used to identify the key sites for forming chelates with mineral surfaces in flotation processes. researchgate.net For benzothiazole derivatives, MESP analysis helps in understanding the relative polarity and reactive sites within the molecule. ebi.ac.uk

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions among orbitals. It is used to understand charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.gov

NBO analysis of benzothiazole derivatives has been employed to investigate the stability arising from charge delocalization and hyperconjugative interactions. nih.gov The analysis of the electron density in the σ* and π* anti-bonding orbitals and the second-order delocalization energies (E(2)) can confirm the occurrence of intramolecular charge transfer (ICT) within the molecule. This information is crucial for understanding the electronic behavior and stability of these compounds.

Computational Studies on Acid-Base Properties

The acid-base properties of a molecule, quantified by its pKa value, are fundamental to its behavior in different chemical environments.

pKa Calculations in Gas and Aqueous Phases

While specific computational studies on the pKa of this compound are not available, experimental and predicted pKa values for the parent compound, 2-mercaptobenzothiazole, have been reported. The acidic pKa of 2-MBT is around 7.03-7.46, indicating it is a weak acid. The presence of a carboxylic acid group in the 7-position of the benzothiazole ring would be expected to significantly influence the acidity of the molecule.

Computational methods for pKa prediction often involve calculating the Gibbs free energy change of the dissociation reaction in both the gas phase and in solution, typically using a continuum solvation model. acs.org For a series of newly synthesized N-(benzothiazole-2-yl) acetamide (B32628) derivatives, the acidity constants were determined using UV spectroscopic studies, with the first pKa values ranging from 5.91 to 8.34 and the second from 3.02 to 4.72. acs.org This highlights the influence of different functional groups on the pKa of the benzothiazole core.

| Compound | Experimental Acidic pKa | Predicted Acidic pKa | Reference |

| 2-Mercaptobenzothiazole | 7.03 | 7.46 |

Solvation Free Energy Calculations and Solvent Effects

The solvation free energy of a molecule is a critical thermodynamic parameter that describes the interaction between a solute and a solvent. For this compound, understanding its solvation behavior is crucial for predicting its solubility and reactivity in various environments. Computational methods, such as those based on molecular dynamics simulations, provide a powerful tool for calculating solvation free energies. researchgate.net These calculations typically dissect the free energy into three main contributions: the energy required to create a cavity in the solvent, the electrostatic interactions between the solute and solvent, and the short-range van der Waals interactions. researchgate.net

The choice of solvent significantly impacts the solubility and properties of 2-mercaptobenzothiazole (MBT) and its derivatives. Studies have shown that the solubility of 2-mercaptobenzothiazole increases with rising temperature across various solvents. researchgate.net The polarity of the solvent also plays a crucial role. For instance, purification of 2-mercaptobenzothiazole has been effectively achieved using solvents like nitrobenzene, toluene (B28343), and ethanol, with the polarity index of mixed solvents correlating with the purity obtained. researchgate.net The dissolution of 2-mercaptobenzothiazole in different solvents has been found to be a spontaneous and endothermic process. researchgate.net

| Solvent | Solubility Trend with Increasing Temperature |

| 2-Butanone | Increasing |

| 1,4-Dioxane | Increasing |

| Ethyl acetate | Increasing |

| n-Butanol | Increasing |

| n-Propanol | Increasing |

| i-Butanol | Increasing |

| i-Propanol | Increasing |

| Methanol | Increasing |

| Chloroform | Increasing |

| Acetonitrile (B52724) | Increasing |

| Toluene | Increasing |

Table 1: Solubility trend of 2-mercaptobenzothiazole in various solvents with increasing temperature. researchgate.net

Modeling of Chemical Interactions and Mechanisms at Interfaces

Adsorption Studies on Metal Surfaces (e.g., Copper, Pyrite)

The adsorption of 2-mercaptobenzothiazole derivatives onto metal surfaces is a key aspect of their application as corrosion inhibitors. On copper surfaces, 2-mercaptobenzothiazole (MBT) is known to form a protective complex layer. nih.gov The adsorption mechanism involves the interaction of the sulfur and nitrogen atoms of the benzothiazole ring with the copper surface. nih.govresearchgate.net Studies using techniques like Scanning Tunneling Microscopy have revealed that at elevated temperatures, MBT can decompose on the Cu(111) surface, leading to a sulfur-rich Moiré pattern that offers enhanced corrosion protection compared to a non-ordered monolayer formed at room temperature. nih.gov

Density Functional Theory (DFT) calculations have been employed to investigate the adsorption of MBT on Cu(111) surfaces in detail. researchgate.net These simulations explored various adsorption modes and found that the thione form of MBT adsorbs more stably on the copper surface than the thiol form. researchgate.net The energy barrier for the dissociation of the adsorbed MBT was also found to be dependent on its adsorption configuration. researchgate.net

The adsorption of 2-mercaptobenzothiazole has also been studied on pyrite (B73398) surfaces. researchmap.jp These investigations are relevant to the mineral processing industry, where the selective adsorption of reagents is crucial for flotation.

| Metal Surface | Adsorption Characteristics |

| Copper (Cu) | Forms a protective complex layer, with adsorption involving sulfur and nitrogen atoms. nih.govresearchgate.net At elevated temperatures, can form a sulfur-rich Moiré pattern with enhanced corrosion protection. nih.gov |

| Pyrite | Adsorption has been a subject of study, relevant to mineral processing. researchmap.jp |

Table 2: Adsorption characteristics of 2-mercaptobenzothiazole on different metal surfaces.

Insights into Chelation and Coordination Mechanisms with Metal Ions

The ability of this compound and related compounds to chelate metal ions is fundamental to many of their applications, including their roles as corrosion inhibitors and in biological systems. nih.govresearchgate.net Chelation involves the formation of multiple coordinate bonds between a single ligand (the chelating agent) and a central metal ion. researchgate.net The carboxyl and mercapto groups of this compound are potential sites for coordination with metal ions.

The stability of the resulting metal complex is influenced by factors such as the nature of the metal ion, the properties of the chelating agent, and the pH of the solution. researchgate.net For instance, in the context of corrosion inhibition on copper, 2-mercaptobenzothiazole forms a complex with copper(I) ions, which acts as a barrier against corrosive agents. researchgate.net The coordination can involve both the exocyclic sulfur and the nitrogen atom of the benzothiazole ring. researchgate.net In some cases, these complexes can have a polymeric nature. researchgate.net

Advanced Theoretical Methodologies

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited state properties of molecules and predicting their UV-Vis absorption spectra. For 2-mercaptobenzothiazole and its derivatives, TD-DFT calculations have been used to understand their electronic transitions. hereon.de

Experimental UV-Vis spectra of 2-mercaptobenzothiazole typically show two main absorption bands. hereon.deresearchgate.net The positions and intensities of these bands can be influenced by factors such as the solvent and pH. hereon.de TD-DFT calculations can help to assign these absorption bands to specific electronic transitions within the molecule. For example, studies have compared experimental spectra with those calculated at different levels of theory to understand the chemical speciation of MBT in aqueous solution as a function of pH. hereon.de The reliability of TD-DFT calculations is often validated by comparing the computed spectra with experimental data. mdpi.com

| Compound | Maximum Absorption Wavelength (λmax) |

| 2-mercaptobenzothiazole | 230-240 nm and 308-320 nm in aqueous solution hereon.de |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate (B99206) | 285 nm (in DCM) nih.gov |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate | 285 nm (in DCM) nih.gov |

Table 3: Experimentally determined maximum absorption wavelengths for 2-mercaptobenzothiazole and its derivatives.

Molecular Dynamics Simulations for Dynamic Behavior and Surface Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions at a molecular level. mdpi.comornl.gov For this compound, MD simulations can offer valuable insights into its interactions with surfaces and other molecules.

In the context of corrosion inhibition, MD simulations can model the adsorption process of the inhibitor molecules on a metal surface, providing details about the orientation and binding of the molecules. ornl.gov These simulations can also be used to understand the formation of self-assembled monolayers and their stability. By simulating the system over time, MD can reveal the dynamic nature of the inhibitor-surface interaction and how it contributes to the protective properties of the film. mdpi.com Furthermore, MD simulations can be employed to study the interactions of these molecules in solution, complementing the solvation free energy calculations. ornl.gov

Spectroscopic Characterization Methodologies for Structural Elucidation of 7 Carboxy 2 Mercaptobenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity within the molecular framework.

¹H and ¹³C NMR Chemical Shift Assignments and Correlation Studies

In the ¹H NMR spectrum of 2-mercaptobenzothiazole (B37678) derivatives, protons attached to the aromatic ring typically appear in the range of 7 to 8 ppm. researchgate.net The specific chemical shifts are influenced by the position of substituents on the benzothiazole (B30560) ring. For 7-Carboxy-2-mercaptobenzothiazole, the carboxylic acid proton would exhibit a characteristic downfield shift, often above 10 ppm, due to its acidic nature.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the benzothiazole ring and the carboxyl group resonating at distinct chemical shifts. The carbonyl carbon of the carboxylic acid group is particularly diagnostic, typically appearing in the range of 160-180 ppm. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the carboxyl group and the electronic effects of the mercapto and thiazole (B1198619) moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.5 - 8.5 | ~120 - 140 |

| COOH | >10 | ~165 - 175 |

| C=S | - | ~190 - 200 |

| Quaternary Aromatic C | - | ~130 - 155 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edusdsu.edu It allows for the direct assignment of a proton signal to its attached carbon atom. In an HSQC spectrum of this compound, cross-peaks would be observed between the aromatic protons and their corresponding aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edusdsu.edu This technique is invaluable for piecing together the molecular skeleton. For instance, the proton of the carboxylic acid group would show a correlation to the carbon atom at position 7 of the benzothiazole ring, as well as to the carbonyl carbon. Similarly, the aromatic protons would show correlations to neighboring carbons and the quaternary carbons of the benzothiazole core, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. tanta.edu.eguhcl.edu The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its characteristic functional groups.

The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific absorption bands to particular bond stretching and bending vibrations within the molecule. nih.govnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1680-1710 |

| C=N (Thiazole) | Stretching | ~1600-1650 |

| C=S (Thione) | Stretching | ~1050-1250 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aromatic C=C | Stretching | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The spectrum reveals the wavelengths at which the molecule absorbs light most strongly, which are related to the energy gaps between its electronic orbitals.

Determination of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of 2-mercaptobenzothiazole and its derivatives typically exhibits two main absorption bands. hereon.de These bands are attributed to π → π* and n → π* electronic transitions within the conjugated benzothiazole system. The introduction of a carboxyl group at the 7-position is expected to influence the positions and intensities of these absorption maxima (λmax). The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) being promoted to a π* antibonding orbital.

Investigation of Solvent Effects on Spectroscopic Properties

The polarity of the solvent can significantly affect the UV-Vis absorption spectrum of a molecule. ijiset.combiointerfaceresearch.com This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules.

For this compound, changing the solvent is expected to cause shifts in the absorption maxima. A polar solvent might stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, a nonpolar solvent might lead to a blue shift (hypsochromic shift). Studying these solvent effects can provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. For instance, studies on related 2-mercaptobenzothiazole derivatives have shown that solvent polarity can have a noticeable impact on the position of the maximum absorption. researchgate.net

X-ray Diffraction for Solid-State Structure and Conformational Analysis

In a hypothetical single-crystal XRD analysis of this compound, the resulting data would allow for the creation of a detailed structural model. Key parameters that would be determined are presented in the table below.

| Parameter | Expected Value Range/Observation | Significance |

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca, etc. | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the dimensions and angles of the repeating unit of the crystal. |

| Dihedral Angle | The angle between the benzothiazole ring and the carboxylic acid group. | Reveals the degree of planarity or twisting in the molecule, which affects its electronic conjugation and packing. |

| Hydrogen Bonding | Intermolecular hydrogen bonds involving the carboxylic acid proton and the nitrogen atom of the benzothiazole ring or the mercapto group. Dimer formation via the carboxylic acid groups is also highly probable. | Dictates the supramolecular assembly and contributes significantly to the stability of the crystal structure. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Influences the electronic properties and thermal stability of the material. |

This table is illustrative and based on expected findings from a single-crystal XRD study of this compound.

Furthermore, powder X-ray diffraction (PXRD) can be employed to analyze the bulk crystallinity of a sample of this compound. Studies on other benzothiazole-containing materials have shown that PXRD is effective in confirming the crystalline nature of a material and can detect changes in the crystal structure due to external stimuli, such as mechanical grinding rsc.org.

Surface-Sensitive Spectroscopic Techniques for Adsorption Studies

The interaction of this compound with various surfaces is crucial for its application in areas such as corrosion inhibition and the development of functionalized materials. Surface-sensitive spectroscopic techniques are indispensable for probing the nature of the adsorbed layer.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. When this compound is adsorbed onto a substrate, XPS can confirm its presence and reveal details about the bonding interactions.

The analysis of the XPS spectrum of an adsorbed layer of this compound would involve monitoring the core level signals of its constituent elements: carbon (C 1s), nitrogen (N 1s), sulfur (S 2p), and oxygen (O 1s). The binding energies of these photoelectrons are sensitive to the local chemical environment. For instance, the C 1s signal can be deconvoluted into several components corresponding to carbon atoms in different functional groups (C-C/C-H in the aromatic ring, C-S, C-N, and O=C-O of the carboxyl group).

A key aspect of studying the adsorption of this molecule, which contains a thiol group, is the investigation of the S 2p signal. The binding energy of the S 2p electrons can distinguish between a free thiol (S-H) and a thiolate (S-metal) bond, thus confirming chemisorption to a metal surface. Similarly, the N 1s spectrum provides insight into the chemical state of the nitrogen atom in the benzothiazole ring and its potential involvement in surface coordination. The O 1s spectrum would correspond to the carboxylic acid group and can indicate its protonation state or involvement in bonding.

A thesis on the self-assembly of 2-mercaptobenzothiazole highlights the utility of XPS in determining surface bonding and molecular orientation dcu.ie. Studies on other functionalized benzothiazoles have also utilized XPS to analyze their interaction with surfaces, confirming the formation of protective layers researchgate.netmdpi.com.

A representative XPS data table for a monolayer of this compound on a gold surface is presented below.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284.8 | Aromatic C-C/C-H |

| ~285.5 | C-N | ||

| ~286.5 | C-S | ||

| ~288.9 | O=C-O (Carboxyl) | ||

| Nitrogen | N 1s | ~400.0 | Benzothiazole ring nitrogen |

| Sulfur | S 2p₃/₂ | ~162.0 | Thiolate (S-Au bond) |

| S 2p₁/₂ | ~163.2 | Thiolate (S-Au bond) | |

| Oxygen | O 1s | ~532.0 | C=O and C-O-H/C-O-M in the carboxyl group |

| Gold | Au 4f₇/₂ | ~84.0 | Substrate |

| Au 4f₅/₂ | ~87.7 | Substrate |

This table is illustrative, and the exact binding energies can vary depending on the specific substrate and experimental conditions.

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that identifies the elemental composition of the near-surface region of a sample stinstruments.comeag.com. AES is initiated by an electron beam, and the resulting Auger electrons have kinetic energies characteristic of the elements from which they are emitted. This technique is particularly useful for analyzing small surface features due to the finely focusable electron beam eag.com.

When analyzing an adsorbed layer of this compound, AES would provide a "fingerprint" spectrum with peaks corresponding to carbon, nitrogen, sulfur, and oxygen. The primary application of AES in this context would be to map the elemental distribution on the surface, confirming the homogeneity of the adsorbed layer. In conjunction with ion sputtering, AES can be used for depth profiling to determine the thickness of the molecular layer.

A challenge in the AES analysis of organic molecules on certain metal substrates can be the overlap of Auger peaks. For example, the carbon KLL Auger signal can overlap with substrate peaks, such as those from silver, which requires careful data analysis and the use of standards for accurate quantification lehigh.edu. The line shape of the Auger signals, particularly for carbon, can also provide information about the chemical environment (e.g., graphitic vs. carbidic carbon) researchgate.net.

Low-Energy Electron Diffraction (LEED) is a technique used to determine the surface structure of single-crystalline materials. A collimated beam of low-energy electrons is directed at a sample, and the elastically scattered electrons produce a diffraction pattern on a fluorescent screen. This pattern is a representation of the reciprocal lattice of the surface.

For the study of this compound, LEED would be employed to investigate the long-range order of the molecules after they have self-assembled on a single-crystal surface, such as Au(111) or Ag(110). If the molecules form a well-ordered monolayer, a distinct LEED pattern will be observed. The symmetry and spacing of the diffraction spots can be used to determine the size and orientation of the surface unit cell of the adsorbate layer relative to the substrate.

The study of aromatic thiols on gold surfaces has provided a framework for understanding their self-assembly and structure nih.gov. While direct LEED studies on this compound are not prevalent, the principles derived from related systems would apply. The presence of the carboxylic acid group could lead to different packing arrangements compared to simpler thiols due to intermolecular hydrogen bonding, which might result in complex LEED patterns. The observation of a specific LEED pattern, such as a (√3 x √3)R30° structure common for thiols on Au(111), would provide strong evidence for a highly ordered molecular assembly.

Information regarding "this compound" is not available in the searched sources.

Extensive research has been conducted to gather information on the chemical compound "this compound," focusing on its coordination chemistry, ligand properties, and applications in material science as requested. However, the search did not yield any specific scientific literature, data, or research findings for this particular compound.

The available scientific literature extensively covers the parent molecule, 2-mercaptobenzothiazole (MBT), and various other derivatives. This body of work includes detailed studies on their synthesis, coordination with different metals, and in some cases, their luminescent properties. For instance, the coordination behavior of MBT, involving its sulfur and nitrogen atoms in binding to metal centers, is well-documented. Furthermore, the synthesis and luminescent characteristics of lanthanide complexes with MBT and its perfluorinated analogues have been a subject of research, revealing their potential in near-infrared applications.

A patent was found that describes the synthesis of a related compound, 5-carboxy-2-mercaptobenzothiazole, confirming the existence of carboxy-substituted mercaptobenzothiazoles. However, this does not provide the specific information required for the 7-carboxy isomer as outlined in the request.

Due to the strict instruction to focus solely on "this compound" and to adhere to a detailed outline centered on this specific compound, it is not possible to generate the requested article. Providing information on 2-mercaptobenzothiazole or other derivatives would not meet the precise requirements of the prompt.

Therefore, we must conclude that there is currently no available scientific information to fulfill the detailed request for an article on the coordination chemistry and material science applications of "this compound."

Coordination Chemistry and Ligand Properties of 7 Carboxy 2 Mercaptobenzothiazole

Applications in Material Science through Metal Complexation

Surface Adsorption and Interface Chemistry in Non-Biological Systems

The interaction of 7-Carboxy-2-mercaptobenzothiazole with various non-biological surfaces is a critical aspect of its application, particularly in the fields of corrosion inhibition and materials science. Its ability to adsorb onto metal surfaces and form protective layers is a key feature, driven by the complex interplay of its functional groups with the substrate.

The adsorption of the parent compound, 2-mercaptobenzothiazole (B37678) (2-MBT), has been extensively studied and provides a foundational understanding. On copper surfaces, 2-MBT is known to form a protective film. nih.gov The adsorption process can involve the formation of a complex layer through bonding with sulfur or nitrogen atoms, or both. nih.gov The orientation of the adsorbed molecules can vary, with some studies suggesting a planar orientation where the molecule lies flat against the surface, facilitating bonding through both sulfur and nitrogen atoms. semanticscholar.org Other research indicates that at low molecular densities, the molecules adsorb by forming both a Cu-S(exo) and a Cu-N bond. researchgate.net

The effectiveness of these protective layers is significant. For instance, a composite passivation film of benzotriazole (B28993) (BTAH) and 2-MBT on electroplated copper has been shown to have a corrosion inhibition efficiency of up to 90.7%. nih.gov This synergistic effect highlights the complex surface chemistry involved, where 2-MBT can preferentially adsorb and subsequently facilitate the growth of a more robust protective film. nih.gov The thickness of such protective layers can be on the nanometer scale, with one study estimating a 2-MBT layer on copper to be approximately 1.5 ± 0.5 nm thick. semanticscholar.org

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for probing the adsorption of these molecules on metal surfaces. Studies on 2-MBT have utilized SERS to investigate its interaction with silver, copper, and gold surfaces. researchgate.net These investigations have shown that adsorption occurs over a wide potential range and is primarily mediated through the exocyclic sulfur atom bonding to the metal surface. researchgate.net The orientation of the adsorbed molecule can be influenced by the substrate and the pH of the environment. For instance, on silver surfaces, 2-MBT has been observed to adsorb with a tilted orientation after deprotonation. researchgate.net

The presence of the carboxyl group in this compound is expected to significantly influence its adsorption behavior and the properties of the resulting surface layer. The carboxyl group can participate in coordination with metal ions on the surface, potentially leading to the formation of coordination polymer nanoparticles (CPNs). scispace.comcsic.esdntb.gov.ua This functionalization can enhance the stability and functionality of the adsorbed layer. For example, the incorporation of carboxyl groups into coordination polymer nanoparticles has been shown to improve their thermal and colloidal stabilities. scispace.comdntb.gov.ua

The interaction of the carboxyl group with metal surfaces is a subject of interest. On gold and silver nanoparticles, the binding preference of functional groups can differ. For instance, gold atoms tend to bind to amino groups, while silver atoms may show a preference for hydroxyl groups. mdpi.com This suggests that the carboxyl group of this compound could exhibit distinct binding characteristics on different metal substrates.

The table below summarizes key findings related to the surface adsorption of 2-mercaptobenzothiazole, which provides a basis for understanding the behavior of its carboxylated derivative.

| Substrate | Adsorbed Species | Key Findings | Technique(s) |

| Electroplated Copper | 2-Mercaptobenzothiazole (in combination with Benzotriazole) | Forms a composite passivation film with ~90.7% corrosion inhibition efficiency. nih.gov | Potentiodynamic Polarization, EIS, FESEM, XPS |

| Copper (111) | 2-Mercaptobenzothiazole | Adsorption can lead to the formation of a Moiré pattern, indicating a well-ordered adlayer. nih.gov | STM, XPS, AES, LEED |

| Silver, Copper, Gold | 2-Mercaptobenzothiazole | Adsorption occurs via the exocyclic sulfur atom. researchgate.net | SERS, XPS |

| Silver Mirror and Sol | 2-Mercaptobenzothiazole | Adsorbs with a tilted orientation after deprotonation. researchgate.net | SERS |

| Copper and MNZh-5-1 Alloy | 2-Mercaptobenzothiazole | Adsorbs in a planar orientation on both reduced and oxidized surfaces. semanticscholar.org | Ellipsometry, EIS |

The study of this compound's interface chemistry is an evolving area. The dual functionality of the thiol and carboxyl groups presents opportunities for creating highly structured and robust protective layers on a variety of non-biological surfaces, with potential applications ranging from advanced corrosion protection to the development of novel nanomaterials.

Advanced Analytical Techniques in the Study of 7 Carboxy 2 Mercaptobenzothiazole

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating 7-Carboxy-2-mercaptobenzothiazole from reaction mixtures, byproducts, and its parent compound, 2-mercaptobenzothiazole (B37678) (MBT).

High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of benzothiazole (B30560) derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. The addition of the carboxyl group increases the polarity of the molecule compared to MBT, which significantly influences its retention behavior.

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to control the ionization of the carboxylic acid group. pqri.orgijpsonline.com By adjusting the pH of the mobile phase, the retention time of this compound can be finely tuned. At a pH below its pKa, the carboxylic acid is protonated, making the compound less polar and increasing its retention time. Conversely, at a pH above its pKa, the carboxylate form is more polar, leading to earlier elution.

This technique is vital for monitoring the progress of synthesis reactions, allowing for the quantification of the starting materials, intermediates, and the final product. It is also the standard for assessing the purity of the final compound. A new, simple, and selective RP-HPLC method can be developed for the simultaneous determination of the compound and its potential impurities or degradation products. ijpsonline.com

Table 1: Illustrative HPLC Parameters for Benzothiazole Analysis

| Parameter | Condition | Source |

| Column | Microbondapak C18 (10 micron) | ijpsonline.com |

| Mobile Phase | THF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 | ijpsonline.com |

| Flow Rate | 1.0 ml/min | ijpsonline.com |

| Detector | UV at 240 nm | ijpsonline.com |

| Internal Standard | Naphthalene | ijpsonline.com |

This table is illustrative and based on methods for related compounds. Specific conditions for this compound would require experimental optimization.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis. When coupled with a separation technique like HPLC (LC-MS), it provides a high degree of specificity and sensitivity. pqri.org

The molecular formula of this compound is C₈H₅NO₂S₂. Its exact mass would be calculated based on the most abundant isotopes. In an LC-MS analysis, typically using an electrospray ionization (ESI) source, the compound can be detected in either positive or negative ion mode. In positive mode, it would appear as the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ would be observed, which is often favored due to the acidic nature of the carboxylic group.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, expected fragmentation would involve the loss of CO₂ (44 Da) from the carboxyl group and cleavage of the C-S bonds. Analysis of these fragments helps to confirm the identity and structure of the molecule. For the parent compound MBT, a key fragmentation is observed from m/z 168 to 135. pqri.org

Thermal Analysis Techniques

Thermal analysis methods are employed to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is crucial for understanding the thermal limits of this compound. The parent compound, 2-mercaptobenzothiazole, is known to be thermally labile and can decompose in a hot gas chromatography inlet. pqri.org

For this compound, the TGA curve would reveal the temperature at which decomposition begins. A significant initial mass loss would likely correspond to decarboxylation (loss of CO₂), a common decomposition pathway for carboxylic acids. nih.gov Subsequent mass loss stages at higher temperatures would relate to the breakdown of the benzothiazole ring structure. The temperature at which 5% or 10% mass loss occurs is often used as a measure of its thermal stability. This information is vital for determining safe processing and storage temperatures. The decomposition of related copper carboxylates has been shown to occur above 280°C. researchgate.net

Table 2: Example TGA Data Interpretation

| Temperature Range | Observed Event | Potential Interpretation for this compound |

| 150-250°C | Initial Mass Loss | Loss of adsorbed water or solvent. |

| 250-350°C | Significant Mass Loss | Decarboxylation (loss of CO₂). |

| >350°C | Further Mass Loss | Decomposition of the benzothiazole ring. |

This table represents a hypothetical decomposition pathway. Actual values would be determined experimentally.

Electrochemical Methods for Redox Behavior and Sensor Development

Electrochemical techniques provide insight into the redox properties of this compound and its interactions with electrode surfaces, which is relevant for applications in corrosion inhibition and sensor development.

Cyclic Voltammetry and Insights into Electrode Surface Interactions

Cyclic Voltammetry (CV) is used to study the oxidation and reduction processes of a molecule. For this compound, CV can reveal the potentials at which the thiol group undergoes oxidation, potentially forming a disulfide-linked dimer, and any redox activity associated with the benzothiazole ring system.

Studies on the parent compound, 2-mercaptobenzothiazole, show that it can form a self-assembled monolayer (SAM) on a gold electrode surface. researchgate.netazregents.edu This process can be monitored using CV. The presence of the 7-carboxy group would likely enhance the aqueous solubility and could influence the packing and stability of such a film. The CV of this compound would show characteristic peaks corresponding to its electrochemical reactions. The potential and current of these peaks provide information about the thermodynamics and kinetics of the electron transfer processes. These studies are fundamental for developing electrochemical sensors, where the interaction of the compound with a specific analyte would cause a measurable change in the voltammetric response.

Materials Science and Industrial Applications of 7 Carboxy 2 Mercaptobenzothiazole and Its Derivatives Excluding Biological

Polymer Chemistry and Polymerization Initiators

The versatility of the 7-Carboxy-2-mercaptobenzothiazole structure allows for its incorporation into polymeric materials through different mechanisms, leading to advanced materials with tailored properties.

Derivatives of 2-mercaptobenzothiazole (B37678), particularly its acrylic and methacrylic variants, are considered promising functional monomers for the synthesis of advanced polymeric materials. nih.gov The presence of a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), allows these compounds to be integrated into polymer chains, while the benzothiazole (B30560) moiety imparts specific functionalities. nih.govresearchgate.net

The incorporation of these monomers can lead to polymers with a high refractive index, making them suitable for applications such as foldable intraocular lenses and specialized coatings. nih.gov The inherent properties of acrylic polymers, including durability, transparency, and UV stability, are complemented by the unique characteristics of the benzothiazole unit. nih.gov The synthesis of these functional monomers typically involves the reaction of 2-mercaptobenzothiazole or its substituted derivatives with appropriate reagents to introduce the polymerizable group. nih.govresearchgate.net

Table 1: Spectroscopic Properties of 2-Mercaptobenzothiazole Derivatives researchgate.net

| Compound | Chemical Shift (δ, ppm) in CDCl₃ | Absorption Maxima (λ_max, nm) in DCM |

| 2-(2-(6-chlorobenzothiazolyl)thio)ethyl acrylate | Aromatic protons: 7-8; Quartet: ~6; CH₂-O: ~4.5; CH₂-S: ~3.5 | 283 |

| 2-(2-(6-chlorobenzothiazolyl)thio)ethyl methacrylate | Aromatic protons: 7-8; CH₂-O: ~4.5; CH₂-S: ~3.5 | 285 |

| 2-(2-(5-chlorobenzothiazolyl)thio)ethyl acrylate | - | 279 |

Note: This table presents a selection of spectroscopic data for derivatives of 2-mercaptobenzothiazole, illustrating the characterization of these functional monomers.

Derivatives of 2-mercaptobenzothiazole have been investigated for their potential as photo-initiators in radical polymerization processes. nih.govnih.gov Photo-initiators are molecules that, upon absorption of light, generate reactive species (radicals) that initiate the polymerization of monomers. mdpi.com The benzothiazole structure can play a role in the light absorption and subsequent generation of initiating radicals.

Two-cationic N-methylpyridinium esters of 2-methylbenzothiazole (B86508) hemicyanine dyes, when paired with a borate (B1201080) salt, have been shown to efficiently initiate the free-radical polymerization of triacrylates upon exposure to a 514 nm argon-ion laser. nih.gov While their photoinitiating ability was found to be lower than some commercially available photoinitiators for the visible light region, they represent a class of sensitizers for specialty applications. nih.gov The concentration of the photoinitiator was found to influence the rate of polymerization and the degree of monomer conversion, with an optimal concentration identified for the tested systems. nih.gov

Coatings and Surface Technologies

The ability of this compound and its derivatives to interact with metal surfaces makes them highly valuable in the formulation of protective coatings and for surface modification applications.

2-Mercaptobenzothiazole (MBT) is a well-established corrosion inhibitor and is increasingly being incorporated into "smart" self-healing and anticorrosion coatings. nih.govnih.govresearchgate.net These coatings are designed to autonomously repair damage and prevent the underlying metal from corroding. The primary mechanism involves encapsulating MBT within micro or nanocontainers, which are then dispersed throughout the coating matrix. When the coating is scratched or damaged, these containers rupture, releasing the MBT to the site of damage. The released MBT then forms a protective film on the exposed metal surface, inhibiting corrosion. researchgate.net

The release of the inhibitor can be triggered by various stimuli, including changes in pH that occur at the onset of corrosion. researchgate.net For instance, zinc oxide quantum dots have been used as acid-responsive valves on nanocontainers, releasing the inhibitor when the local pH drops due to corrosion activity. researchgate.net Composite passivation films containing both benzotriazole (B28993) (BTAH) and MBT have demonstrated significantly improved corrosion resistance for electroplated copper coatings, with a corrosion inhibition efficiency reaching 90.7%. nih.govrsc.org

Table 2: Performance of Self-Healing Anticorrosion Coatings

| Coating System | Substrate | Inhibitor | Release Mechanism | Key Finding |

| Epoxy Coating | Steel | 2-Mercaptobenzothiazole (MBT) | pH-triggered release from nanocapsules | Effective corrosion inhibition upon damage. researchgate.net |

| Composite Passivation Film | Electroplated Copper | Benzotriazole (BTAH) and 2-Mercaptobenzothiazole (MBT) | Direct application | Corrosion inhibition efficiency of 90.7%. nih.govrsc.org |

| Acrylic Coating | Carbon Steel | Benzotriazole (BTA) | pH-responsive release from ZnO-QD sealed nanocontainers | Controllable release and enhanced long-term protection. researchgate.net |

The interaction of 2-mercaptobenzothiazole with metal surfaces is fundamental to its role as a corrosion inhibitor and is a key aspect of surface modification technology. nih.govnih.govmdpi.com MBT can adsorb onto metal surfaces, such as copper, to form a protective layer that acts as a barrier to corrosive agents. nih.govnih.gov Studies have shown that MBT can form a complex layer on copper through bonding with sulfur and/or nitrogen atoms. nih.gov

The adsorption of 2-MBT on a Cu(111) surface under ultra-low pressure has been investigated, revealing the formation of an ordered Moiré pattern at 150 °C. nih.gov This indicates a strong and specific interaction between the molecule and the copper surface. The adsorption process is believed to involve the deprotonation of the thiol group, leading to the formation of a thiolate that bonds with the copper surface. researchgate.net This ability to form well-defined adsorption layers is crucial for providing effective corrosion protection and for tailoring the surface properties of metals for various applications. nih.govmdpi.com

Optical and Electronic Materials

While less documented than its applications in polymer chemistry and coatings, there is emerging interest in the use of 2-mercaptobenzothiazole and its derivatives in optical and electronic materials. It has been suggested that MBT could serve as an additive in dye solar devices. nih.gov The benzothiazole core is a component of various dyes and organic molecules with interesting photophysical properties. For instance, 2-aminobenzothiazole (B30445) derivatives have been used to create squaraine dyes that act as photosensitizers in photopolymerization. nih.gov Furthermore, the synthesis of polymers containing 2-mercaptobenzothiazole derivatives can lead to materials with a high refractive index, which is a key property for optical applications. nih.gov

Fluorescent and Luminescent Material Components

Derivatives of benzothiazole are recognized for their luminescent properties and are utilized in the development of fluorescent and luminescent materials. researchgate.net While direct research on the fluorescent properties of this compound is not extensively detailed in the provided results, the broader class of benzothiazole derivatives shows significant promise. For instance, certain benzothiazole derivatives exhibit bright emissions in various colors when in aggregated states, which is a critical characteristic for creating white light-emitting materials. researchgate.net By doping these compounds into a polymer matrix, it is possible to achieve white light emission with specific CIE chromaticity coordinates. researchgate.net

The introduction of different functional groups to the benzothiazole core can significantly alter the emission characteristics. For example, hydroxyl and octanamide (B1217078) groups on the benzothiazole structure have been shown to lead to different emission colors, such as blue-violet, green, and orange. researchgate.net This tunability is essential for the design of new fluorescent probes and luminescent materials. The carboxyl and thiol groups on this compound could potentially be functionalized to create novel derivatives with specific and desirable fluorescent properties for various applications.

Additives in Dye Solar Devices

Research has shown that the addition of MBT to the dye can lead to a significant increase in the power conversion efficiency (PCE) of the DSSC. researchgate.net For example, a study demonstrated that adding 20 mg/mL of MBT to the dye resulted in a PCE of 4.20%, compared to 2.65% for the cell without the additive. researchgate.net This improvement is also correlated with a longer electron lifetime, indicating a reduction in charge recombination. researchgate.net The carboxylic acid group in this compound could provide a strong anchoring point to the TiO2 surface, potentially enhancing its effectiveness as an additive in DSSCs even further than the parent MBT.

| Additive Concentration | Power Conversion Efficiency (PCE) | Electron Lifetime (τr) |

| 0 mg/mL (Bare Cell) | 2.65 ± 0.65 % | 0.0311 s |

| 20 mg/mL of 2-MBT | 4.20 ± 0.61 % | 0.054 s |

Role as Analytical Reagents for Metal Ions

The ability of this compound to chelate with metal ions makes it a valuable reagent in analytical chemistry for the detection and quantification of these ions.

Electroanalytical Determinations on Modified Surfaces

The thiol group of 2-mercaptobenzothiazole and its derivatives allows for the formation of self-assembled monolayers (SAMs) on the surfaces of noble metal electrodes, such as gold. These modified electrodes can then be used as highly sensitive and selective sensors for the determination of various metal ions.

The process involves the spontaneous adsorption of the benzothiazole derivative onto the electrode surface, creating a densely packed and ordered monolayer. This functionalized surface can then selectively interact with and preconcentrate specific metal ions from a solution. Subsequent electrochemical techniques, such as square-wave voltammetry, can be used to quantify the amount of the captured metal ion.

For instance, a self-assembled monolayer of 2-mercaptobenzothiazole on a gold electrode has been successfully employed as a nanosensor for the determination of silver ions (Ag+). This method offers a reliable and sensitive approach for detecting trace amounts of metal ions in various samples. The presence of the carboxyl group in this compound could further enhance the binding affinity and selectivity for certain metal ions, leading to the development of even more effective electroanalytical sensors.

Future Research Directions and Emerging Areas for 7 Carboxy 2 Mercaptobenzothiazole

Exploration of Novel and Sustainable Synthetic Pathways

The future of 7-Carboxy-2-mercaptobenzothiazole synthesis lies in the development of greener, more efficient, and economically viable methods. While classical approaches for synthesizing 2-mercaptobenzothiazole (B37678) (MBT) derivatives exist, such as the reaction of an aniline (B41778) precursor with carbon disulfide and sulfur at high temperatures, these often involve harsh conditions and hazardous byproducts like hydrogen sulfide (B99878). wikipedia.org

Future research will likely focus on catalytic systems and the use of aqueous media. A promising direction involves the metal sulfide-disulfide dynamic interchange reaction, which has been shown to be a convenient and efficient method for synthesizing MBT derivatives in water. rsc.org This approach uses a metal sulfide to cleave the S-S bond of a disulfide and activate carbon disulfide, offering a novel route for creating sulfur-containing heterocycles. rsc.org Adapting such water-based, sustainable methods for the specific synthesis of this compound from appropriate precursors is a key research goal.

Key areas for exploration in sustainable synthesis include:

Catalytic Routes: Investigating novel metal or organocatalysts to lower activation energies and improve reaction selectivity, minimizing waste.

Flow Chemistry: Implementing continuous flow reactors to enhance safety, control, and scalability of the synthesis process.

Bio-inspired Synthesis: Exploring enzymatic or microbial pathways for the construction of the benzothiazole (B30560) ring system under mild conditions.

| Synthetic Approach | Potential Advantages for Future Research | Key Challenges |

| Metal Sulfide-Mediated Synthesis in Water | Environmentally friendly (uses water as solvent), high efficiency, potential for good to excellent yields. rsc.org | Substrate scope for carboxylated precursors, optimization of reaction conditions. |

| Copper-Catalyzed Condensation | Efficient for forming C-S bonds from haloaniline precursors. nih.gov | Catalyst cost and removal, potential for metal contamination in the final product. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. nih.gov | Scalability, precise temperature control in larger batch sizes. |

Deeper Computational Modeling of Complex Systems and Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the properties of MBT and its derivatives. mdpi.comnih.gov Calculations of frontier molecular orbitals (HOMO and LUMO) and atomic charges have provided insights into their chemical reactivity. mdpi.comresearchgate.net For instance, studies have shown that the thione tautomer of MBT is generally more stable and reactive than the thiol form. researchgate.net

Future research must move beyond static models of isolated molecules to simulate more complex and dynamic scenarios relevant to the applications of this compound. This involves developing and applying more sophisticated computational models to understand its behavior in heterogeneous systems, during polymerization, or at interfaces.

Priorities for future computational work include:

Reaction Mechanism Simulation: Modeling the step-by-step mechanism of its synthesis and its role in processes like polymerization or corrosion inhibition to identify rate-determining steps and optimize conditions. nih.gov

Solvent and Interface Effects: Using advanced models like the polarizable continuum model (IEF-PCM) to accurately predict how different solvent environments or its adsorption onto a metal or nanoparticle surface affects its conformation, reactivity, and electronic properties. researchgate.net

Molecular Dynamics (MD) of Polymers: Simulating the incorporation of the molecule into polymer chains to predict material properties such as glass transition temperature, mechanical strength, and refractive index.

| Modeling Technique | Research Focus for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction pathways, and spectroscopic properties of new derivatives. nih.gov | Correlation of molecular properties with experimental observations; prediction of reactivity. mdpi.com |

| Mathematical Modeling (DAE Systems) | Optimization of industrial batch production processes. nih.gov | Improved process control, yield optimization, and understanding of reaction kinetics on a macro scale. nih.gov |

| Molecular Dynamics (MD) | Simulation of interactions within polymer matrices or at solid-liquid interfaces. | Prediction of bulk material properties and understanding of surface phenomena like self-assembly and corrosion inhibition. |

Development of Advanced Functional Materials with Tunable Properties

The inherent functionalities of this compound make it an attractive building block for a new generation of advanced materials. The thiol group offers a reactive site for polymerization and surface anchoring, while the carboxylic acid group provides a handle for tuning solubility, pH responsiveness, and metal coordination. MBT derivatives are already recognized for their potential as functional monomers in polymers with high refractive indices, suitable for applications like optical lenses and coatings. mdpi.com

Future research will focus on leveraging the dual functionality of the 7-carboxy derivative to create materials with precisely controlled and responsive properties. The carboxylic acid group, in particular, opens up possibilities for creating "smart" materials that respond to environmental stimuli.

Emerging research areas include:

pH-Responsive Polymers: Integrating the molecule into polymer backbones to create materials that change their conformation, solubility, or binding affinity in response to pH changes.

Self-Healing and Anticorrosion Coatings: Utilizing both the thiol group for adhesion and cross-linking and the carboxyl group for improved interaction with metal substrates to develop more effective smart coatings. mdpi.com

Metal-Organic Frameworks (MOFs): Using the carboxylate as a linker to coordinate with metal ions, forming porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

Integration with Nanotechnology and Supramolecular Assemblies for Enhanced Functionality

The intersection of this compound chemistry with nanotechnology and supramolecular chemistry is a particularly exciting frontier. The thiol group is well-known for its strong affinity for noble metal surfaces, making it an ideal ligand for stabilizing nanoparticles. Recent work has demonstrated the synthesis of fluorescent silver nanoclusters (Ag16) stabilized by the parent compound, 2-mercaptobenzothiazole. nih.gov

The addition of the carboxy group provides a secondary interaction site that can be exploited for more complex nanostructures and supramolecular systems. This could involve directing the assembly of nanoparticles, linking nanostructures together, or creating hybrid organic-inorganic materials with emergent properties.

Future directions in this area are:

Functionalized Nanoparticles: Using this compound as a surface ligand to create highly stable metal nanoparticles (e.g., gold, silver) where the outward-facing carboxyl groups can be used for further functionalization, such as conjugation with biomolecules for sensing applications. nih.gov

Directed Self-Assembly: Exploiting the hydrogen-bonding capabilities of the carboxylic acid to guide the formation of ordered, one-, two-, or three-dimensional supramolecular structures.

Hybrid Nanomaterials: Creating composite materials where nanoparticles stabilized by this compound are embedded within a polymer matrix, with the carboxyl groups potentially forming covalent or ionic cross-links to enhance mechanical and optical properties.

Q & A

Q. What are the recommended synthetic routes for 7-Carboxy-2-mercaptobenzothiazole, and how can purity be validated?